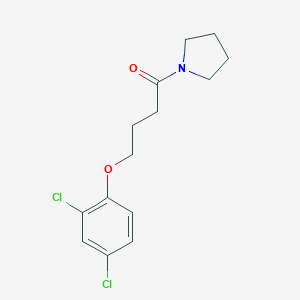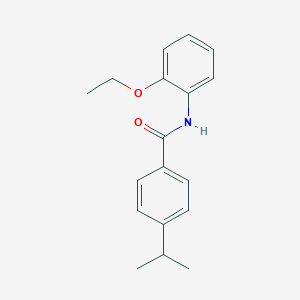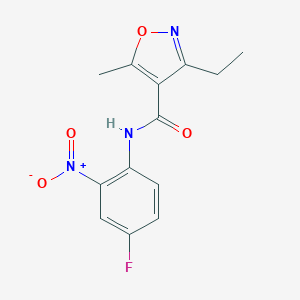
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor antagonists have been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor activation has been shown to have a variety of effects on neuronal function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. By blocking the adenosine A1 receptor, this compound can modulate these effects and potentially have therapeutic applications.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. For example, this compound has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in models of Parkinson's disease. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other receptors or systems. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.
Zukünftige Richtungen
There are many potential future directions for research on 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether and adenosine A1 receptor antagonists. For example, further studies are needed to elucidate the precise mechanisms by which this compound exerts its neuroprotective and antidepressant-like effects, and to identify potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may allow for more precise modulation of this receptor and potentially enhance therapeutic efficacy.
Synthesemethoden
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenylacetic acid with 1-pyrrolidinebutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting intermediate can then be converted to this compound using a variety of methods, including the reaction with ethyl chloroformate or isobutyl chloroformate in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been extensively studied in both in vitro and in vivo models, and has been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders. For example, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and has been shown to have antidepressant-like effects in models of depression.
Eigenschaften
Molekularformel |
C14H17Cl2NO2 |
|---|---|
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)10-11)19-9-3-4-14(18)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2 |
InChI-Schlüssel |
CWMROLBDDJVRLR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)

![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)